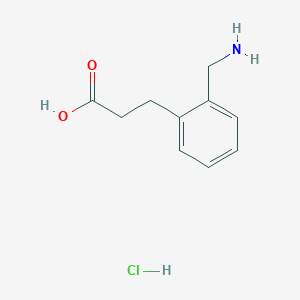

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride

Description

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride (CAS 34844-84-3) is a small organic molecule comprising a propanoic acid backbone substituted with an aminomethyl group at the ortho position of the phenyl ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications. Its structure allows for hydrogen bonding via the carboxylic acid and aminomethyl groups, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name |

3-[2-(aminomethyl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9-4-2-1-3-8(9)5-6-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRYHZBRFLCNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2-(aminomethyl)phenylpropanoic acid.

Hydrochloride Formation: The free base of 2-(aminomethyl)phenylpropanoic acid is treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous solution, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Synthesis: Large-scale reactors are used to combine the starting materials under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) at room temperature for several hours.

Reduction: Sodium borohydride (NaBH4) in an appropriate solvent like ethanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the reduced amine derivative.

Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

2. Biology

- Biological Activities : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound exhibit activity against various pathogens, suggesting its role in developing new antimicrobial agents.

3. Medicine

- Therapeutic Agent : Ongoing research is exploring its potential as a therapeutic agent for conditions such as cancer and inflammatory diseases. Its ability to interact with biological targets makes it a candidate for drug development.

4. Industry

- Pharmaceutical Production : The compound is utilized in producing pharmaceuticals and fine chemicals, contributing to advancements in medicinal chemistry.

Antimicrobial Activity

A study focused on the antimicrobial properties of derivatives showed that several compounds demonstrated potent activity against multidrug-resistant bacteria and fungi, particularly targeting ESKAPE pathogens known for their clinical relevance.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Candida auris | 64 μg/mL |

Anticancer Properties

Another investigation evaluated various derivatives against A549 lung cancer cells. The most promising candidate significantly reduced cell viability while sparing non-cancerous Vero cells, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Phenyl Substituents

Pharmacologically Active Derivatives

- Cetraxate Hydrochloride (CAS 27724-96-5): Incorporates a cyclohexylcarbonyloxy group, increasing molecular weight (341.83 g/mol) and rigidity. Used for gastrointestinal protection due to anti-ulcer activity .

- Esmolol Free Acid (Impurity in Esmolol Hydrochloride): Contains hydroxy and isopropyl amino groups, enhancing polarity. Esmolol itself is a β1-blocker for cardiovascular conditions .

Physicochemical Comparisons

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like 3-amino-3-(2-methylphenyl)propanoic acid.

- Acidity: The trifluoromethyl group in 3-[3-(trifluoromethyl)phenyl]propanoic acid lowers the pKa of the carboxylic acid, enhancing ionization at physiological pH .

Biological Activity

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride, also known as a derivative of aminomethyl phenyl propanoic acid, has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features an aminomethyl group attached to a phenyl ring, linked to a propanoic acid moiety. Its molecular formula can be represented as CHClNO.

The compound's biological activity is largely attributed to its interaction with various molecular targets:

- Target Proteins : Similar compounds have been shown to interact with oxidoreductase proteins, which play critical roles in cellular metabolism and redox balance. This interaction may lead to alterations in metabolic pathways that contribute to its biological effects .

- Biochemical Pathways : The compound may influence pathways involving oxidation-reduction reactions, which are essential for cellular energy production and detoxification processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

- Cytotoxicity Studies : Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain analogs exhibit IC values in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

- Mechanism : The anticancer activity is believed to be enhanced by structural modifications such as halogen substitutions on the aromatic ring, which improve solubility and bioavailability .

Anti-inflammatory Effects

- Cytokine Modulation : The anti-inflammatory properties were assessed by measuring cytokine levels in peripheral blood mononuclear cells (PBMCs). A dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels was observed, indicating potential therapeutic benefits in inflammatory conditions .

- Comparative Toxicity : Compounds exhibited lower toxicity compared to standard anti-inflammatory drugs like ibuprofen, suggesting a favorable safety profile for therapeutic applications .

Antimicrobial Activity

- Antibacterial Testing : The antimicrobial efficacy was evaluated using standard disk diffusion methods against various bacterial strains including Staphylococcus aureus and Escherichia coli. Significant inhibition zones were noted for certain derivatives, indicating strong antibacterial properties .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the benzylpiperazine moiety was found to enhance antimicrobial activity, highlighting the importance of structural modifications in optimizing efficacy .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Efficacy : A study synthesized multiple derivatives and tested their activity against HCT-116 cells, revealing that several compounds showed promising antiproliferative effects with IC values comparable to standard chemotherapeutics .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that treatment with the compound resulted in significant reductions in pro-inflammatory cytokines in stimulated PBMC cultures, supporting its potential use in managing inflammatory diseases .

- Antimicrobial Studies : Research utilizing disk diffusion assays indicated that certain derivatives displayed notable antibacterial activity, with effectiveness varying based on structural modifications .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing anticancer, anti-inflammatory, and antimicrobial properties. Its mechanisms of action involve interactions with key proteins and modulation of biochemical pathways critical for cellular function.

| Activity Type | Key Findings |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines; IC values in low micromolar range. |

| Anti-inflammatory | Reduction in TNF-α levels; lower toxicity compared to ibuprofen. |

| Antimicrobial | Effective against S. aureus and E. coli; structure-dependent activity enhancements noted. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.